molecular formula C42H30N10O16S2 B12742902 2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid CAS No. 84963-15-5

2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid

Cat. No.: B12742902
CAS No.: 84963-15-5
M. Wt: 994.9 g/mol
InChI Key: OZZMOSWNWQDAOA-UHFFFAOYSA-N
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Description

2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye, specifically known as C.I. Direct Black 21 . This compound is characterized by its intricate structure, which includes multiple azo groups, sulfonic acid groups, and nitro groups, contributing to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid involves multiple steps, primarily focusing on the formation of azo bonds. The process typically starts with the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the attainment of high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for azo reduction and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled pH and temperature conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups leads to the formation of aromatic amines, while oxidation can yield nitroso compounds .

Scientific Research Applications

2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color properties and its ability to bind to various substrates. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The nitro groups contribute to its stability and reactivity under different conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid stands out due to its multiple azo groups, which provide intense coloration and versatility in various applications. Its combination of sulfonic acid and nitro groups also enhances its solubility and stability, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

84963-15-5

Molecular Formula

C42H30N10O16S2

Molecular Weight

994.9 g/mol

IUPAC Name

5-[[4-[[4-[[6-amino-5-[(2-carboxy-4-nitrophenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C42H30N10O16S2/c1-67-35-18-33(49-51-39-37(70(64,65)66)16-25-23(40(39)54)7-8-28(43)38(25)50-47-31-9-4-20(52(59)60)14-26(31)41(55)56)36(68-2)17-32(35)48-46-30-11-10-29(22-6-5-21(15-24(22)30)69(61,62)63)45-44-19-3-12-34(53)27(13-19)42(57)58/h3-18,53-54H,43H2,1-2H3,(H,55,56)(H,57,58)(H,61,62,63)(H,64,65,66)

InChI Key

OZZMOSWNWQDAOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC(=C(C=C4)O)C(=O)O)S(=O)(=O)O)OC)N=NC5=C(C=C6C(=C5O)C=CC(=C6N=NC7=C(C=C(C=C7)[N+](=O)[O-])C(=O)O)N)S(=O)(=O)O

Origin of Product

United States

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